N-Demethyl Ivabradine Hydrochloride
Overview
Description
N-Demethyl ivabradine hydrochloride: is a metabolite of ivabradine, a drug primarily used for the treatment of chronic heart failure and angina pectoris. This compound is known for its role as a specific inhibitor of the funny channel (If), which is crucial in regulating heart rate .
Mechanism of Action
Target of Action
N-Demethyl Ivabradine Hydrochloride, also known as Ivabradine metabolite N-Demethyl Ivabradine (hydrochloride), primarily targets the Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels located in the sinoatrial node of the heart . These channels are responsible for the pacemaker activity in the heart, controlling the heart rate .
Mode of Action
The compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent fashion . This inhibition disrupts the If ion current flow, which prolongs diastolic depolarization, thereby lowering the heart rate . This selective action on the If channels makes it a “pure” heart rate-lowering drug .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cardiac pacemaker activity. By inhibiting the If channels, the compound slows down the pacemaker activity, leading to a reduction in heart rate . This can result in more blood flow to the myocardium, potentially improving cardiac function in conditions like heart failure .
Pharmacokinetics
This compound is a metabolite of Ivabradine, which is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The compound is highly soluble . .
Result of Action
The primary molecular and cellular effect of this compound’s action is a reduction in heart rate . By selectively inhibiting the If channels in the sinoatrial node, the compound slows down the heart’s pacemaker activity, leading to a slower heart rate . This can potentially improve blood flow to the myocardium and improve cardiac function in certain conditions .
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors. For instance, factors that affect the activity of the CYP3A4 enzyme, which metabolizes Ivabradine to this compound, could impact the levels and activity of the compound . .
Biochemical Analysis
Biochemical Properties
N-Demethyl Ivabradine Hydrochloride interacts with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for determining heart rate in the sinoatrial node . By inhibiting this pacemaker current, this compound can reduce heart rate .
Cellular Effects
In the context of heart failure, this compound has been associated with reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by inducing a concentration-dependent blockade of the HCN channel and the pacemaker current . This results in a reduction in heart rate by slowing the diastolic depolarization slope of sinoatrial node cells .
Metabolic Pathways
This compound is involved in the metabolic pathways mediated by the cytochrome P450 (CYP) isoform CYP3A4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl ivabradine hydrochloride involves the demethylation of ivabradine. This process typically requires the use of specific reagents and catalysts to achieve the desired demethylation. The reaction conditions often include controlled temperatures and pH levels to ensure the efficiency and yield of the product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and quality. The production is carried out under stringent conditions to meet regulatory standards and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Demethyl ivabradine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce fully reduced forms of the compound .
Scientific Research Applications
Chemistry: N-Demethyl ivabradine hydrochloride is used in various chemical studies to understand its reactivity and interaction with other compounds. It serves as a model compound for studying demethylation reactions and the behavior of ivabradine metabolites .
Biology: In biological research, this compound is used to study the metabolic pathways of ivabradine and its effects on cellular functions. It helps in understanding the pharmacokinetics and pharmacodynamics of ivabradine .
Medicine: this compound is crucial in medical research for developing new therapeutic agents. It helps in studying the efficacy and safety of ivabradine and its metabolites in treating heart-related conditions .
Industry: In the pharmaceutical industry, this compound is used for quality control and standardization of ivabradine products. It ensures the consistency and reliability of ivabradine formulations .
Comparison with Similar Compounds
Ivabradine: The parent compound, used for treating heart failure and angina.
N-Demethyl ivabradine-d6 hydrochloride: A deuterated form used in research.
Ivabradine-d3 hydrochloride: Another deuterated form used for analytical purposes
Uniqueness: N-Demethyl ivabradine hydrochloride is unique due to its specific inhibition of the funny channel, which is not observed in other similar compounds. This specificity makes it a valuable tool in studying heart rate regulation and developing new therapeutic agents .
Properties
CAS No. |
1246638-08-3 |
---|---|
Molecular Formula |
C26H35ClN2O5 |
Molecular Weight |
491.0 g/mol |
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride |
InChI |
InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H |
InChI Key |
MIIIKWNQFDQJGS-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-desmethyl Ivabradine (hydrochloride) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.